molecular formula C16H24N2O2S B10924185 1-Cyclopropyl-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea

1-Cyclopropyl-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea

Cat. No.: B10924185
M. Wt: 308.4 g/mol
InChI Key: XEYLAQDDSLYGRJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea is an organic compound that features a cyclopropyl group, a diethoxyphenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea typically involves the reaction of cyclopropyl isothiocyanate with 2-(3,4-diethoxyphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Amines and thiols.

    Substitution: Nitro, halo, or other substituted aromatic derivatives.

Scientific Research Applications

1-Cyclopropyl-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring and cyclopropyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea is unique due to the presence of both the cyclopropyl and diethoxyphenyl groups, which may impart distinct chemical and biological properties

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-cyclopropyl-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C16H24N2O2S/c1-3-19-14-8-5-12(11-15(14)20-4-2)9-10-17-16(21)18-13-6-7-13/h5,8,11,13H,3-4,6-7,9-10H2,1-2H3,(H2,17,18,21)

InChI Key

XEYLAQDDSLYGRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=S)NC2CC2)OCC

Origin of Product

United States

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